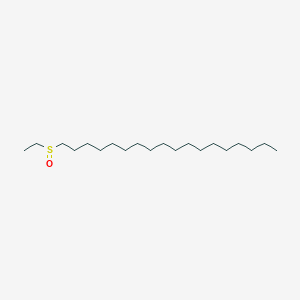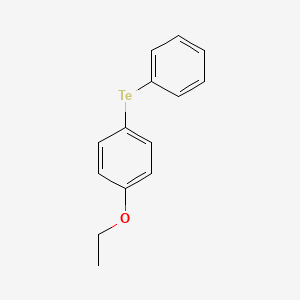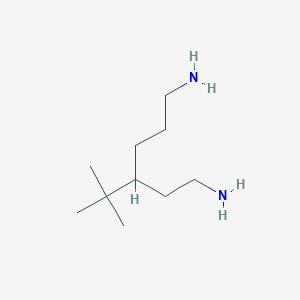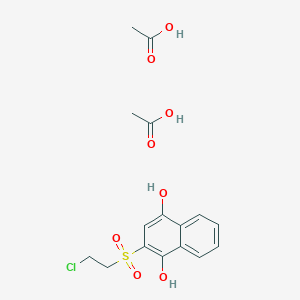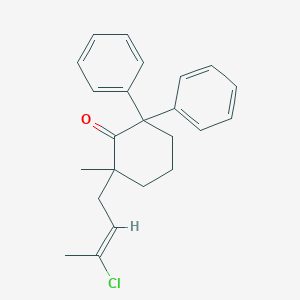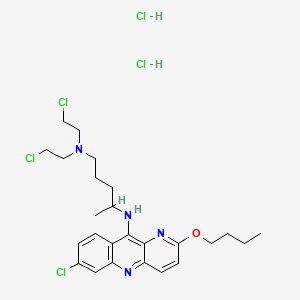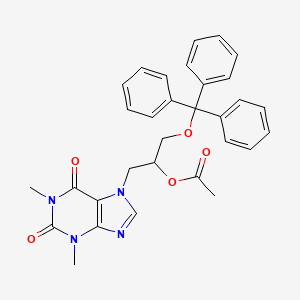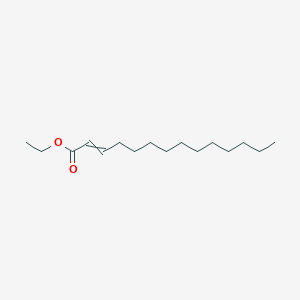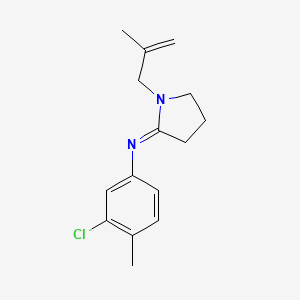
Methanethiol, N-cyclopropylamidino-, hydrogen thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanethiol, N-cyclopropylamidino-, hydrogen thiosulfate is a compound that belongs to the class of organosulfur compounds It is characterized by the presence of a methanethiol group, a cyclopropylamidino group, and a hydrogen thiosulfate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methanethiol, N-cyclopropylamidino-, hydrogen thiosulfate typically involves the reaction of methanethiol with N-cyclopropylamidino and hydrogen thiosulfate under controlled conditions. The reaction conditions, such as temperature, pressure, and pH, are carefully optimized to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise proportions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions: Methanethiol, N-cyclopropylamidino-, hydrogen thiosulfate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the methanethiol and thiosulfate groups, which are known for their reactivity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as solvent choice and temperature, play a crucial role in determining the reaction pathway and the products formed.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may lead to the formation of disulfides, while reduction reactions may yield thiols and other sulfur-containing compounds.
Scientific Research Applications
Methanethiol, N-cyclopropylamidino-, hydrogen thiosulfate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential role in cellular processes involving sulfur metabolism. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of diseases related to sulfur metabolism. In industry, it is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of Methanethiol, N-cyclopropylamidino-, hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and proteins involved in sulfur metabolism. The compound may act as a substrate or inhibitor, affecting the activity of these targets and influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Methanethiol, N-cyclopropylamidino-, hydrogen thiosulfate include other organosulfur compounds such as ethanethiol, hydrogen sulfide, and dimethyl disulfide. These compounds share some chemical properties due to the presence of sulfur atoms but differ in their specific structures and reactivity .
Uniqueness: this compound is unique due to the combination of the methanethiol, cyclopropylamidino, and hydrogen thiosulfate groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
40283-52-1 |
|---|---|
Molecular Formula |
C5H10N2O3S2 |
Molecular Weight |
210.3 g/mol |
IUPAC Name |
[(1-amino-2-sulfosulfanylethylidene)amino]cyclopropane |
InChI |
InChI=1S/C5H10N2O3S2/c6-5(7-4-1-2-4)3-11-12(8,9)10/h4H,1-3H2,(H2,6,7)(H,8,9,10) |
InChI Key |
LGEYZYKILBJRED-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N=C(CSS(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate](/img/structure/B14662562.png)
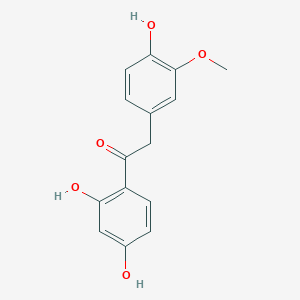
![4-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}morpholine](/img/structure/B14662567.png)
